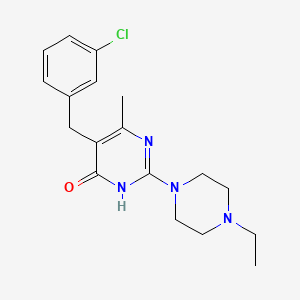
1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide is a synthetic chemical compound that has been used in scientific research for a variety of purposes. This compound has gained significant attention due to its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which can affect various biochemical and physiological processes.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can affect various biochemical and physiological processes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide in lab experiments is its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide. One possible direction is to further investigate its mechanism of action, which could provide insights into the biochemical and physiological processes that it affects. Additionally, this compound could be used as a lead compound for developing new drugs that target specific enzymes and proteins. Finally, this compound could be used in combination with other compounds to investigate the synergistic effects of different drugs on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide involves several steps. The first step is the preparation of 2,6-dimethylphenylhydrazine, which is then reacted with ethyl acetoacetate to form 1-(2,6-dimethylphenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester. This compound is then reacted with pyridine-3-carboxaldehyde to form 1-(2,6-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester. Finally, this compound is treated with ammonium acetate to form 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been used in scientific research for a variety of purposes. It has been used as a tool for investigating the mechanism of action of various enzymes and proteins. It has also been used to study the effects of various drugs on biochemical and physiological processes. Additionally, this compound has been used in drug discovery research as a lead compound for developing new drugs.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-5-3-6-14(2)18(13)22-12-16(9-17(22)23)19(24)21-11-15-7-4-8-20-10-15/h3-8,10,16H,9,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOIPRBDWRADGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B6003285.png)

![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003294.png)
![2-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6003302.png)
![4-[1-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6003310.png)
![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6003318.png)
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6003320.png)
![1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6003348.png)

![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)